Zinc dibenzyl dimaleate
Description
Theoretical Frameworks in Organozinc Coordination
The coordination geometry of zinc complexes is a product of the metal ion's electronic configuration and the nature of its ligands. nih.gov The Zn(II) ion, with its [Ar]d¹⁰ electron configuration, does not exhibit the stereochemical preferences that are imposed by ligand field stabilization energies in other transition metals. nih.gov Consequently, the arrangement of ligands around the zinc center is governed by the minimization of steric hindrance and the optimization of electrostatic interactions. wikipedia.org
Theoretical modeling of zinc coordination is approached through several frameworks. For classical mechanics simulations, both "bonded" and "non-bonded" models are employed to describe the interaction between the zinc ion and its ligands. The accumulation of structural data from X-ray crystallography, alongside physicochemical studies and computational calculations, has significantly advanced the understanding of organozinc chemistry, enabling the design of new derivatives for specific applications. researchgate.net Zinc complexes are known to adopt coordination numbers ranging from two to six, with four- and six-coordinate geometries being particularly prevalent in both biological and synthetic systems. nih.gov In protein environments, for instance, the coordination number of zinc can be crucial for its structural or catalytic role. nih.gov
Ligand Design Principles: Focus on Maleate (B1232345) Derivatives
The design of ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the properties of metal complexes. Carboxylate ligands, such as maleate, are versatile building blocks in the construction of organozinc assemblies. mdpi.com They can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.net The specific coordination mode adopted often depends on factors like the solvent system, pH, and the steric and electronic properties of other ligands in the coordination sphere. mdpi.comresearchgate.net
Maleate, the cis-isomer of butenedioate, is a dicarboxylate ligand capable of bridging two or more metal centers, leading to the formation of coordination polymers. researchgate.netresearchgate.net The structure of the resulting polymer can be influenced by the presence of other ancillary ligands. researchgate.net For instance, the use of different organodiimine ligands in conjunction with zinc and maleate can result in varied coordination architectures, with zinc ions exhibiting tetrahedral, octahedral, or trigonal-bipyramidal geometries. researchgate.net It is also noteworthy that under certain synthetic conditions, such as solvothermal methods, maleic acid can isomerize to its more stable trans-isomer, fumaric acid, leading to the formation of fumarate-bridged complexes instead. researchgate.net
The "dibenzyl dimaleate" designation implies that two maleate moieties, each esterified with a benzyl (B1604629) group, are coordinated to a central zinc atom. The benzyl groups add significant steric bulk and can influence the solubility and crystal packing of the complex.
Historical Context of Maleate-Bridged Metal Complexes in Coordination Chemistry
The study of organozinc carboxylates dates back to the 1960s. researchgate.net Since then, a vast number of metal-carboxylate complexes have been synthesized and characterized, forming a significant subclass of coordination polymers. These materials are built from metal nodes connected by organic carboxylate linkers.
Maleate, as a difunctional linker, has been used to construct a variety of coordination polymers with diverse metal ions. Research into manganese(II) and cobalt(II) maleate complexes, for example, has revealed polymeric structures where the maleate dianion acts as a bridging ligand, forming seven-membered chelate rings with the metal ions. The ability of maleate to bridge metal centers in different ways has led to a rich structural chemistry. For example, the crystal structure of zinc maleate dihydrate reveals a two-dimensional polymeric structure where each bridging maleate ligand coordinates to three different zinc atoms through three of its carboxylate oxygen atoms. researchgate.net This historical and ongoing research provides the fundamental basis for understanding the potential structures and properties of more complex derivatives like zinc dibenzyl dimaleate.
Detailed Research Findings
The structure of zinc maleate dihydrate is a two-dimensional coordination polymer. researchgate.net The maleate anion acts as a tridentate bridging ligand, connecting three different zinc atoms. researchgate.net The coordination sphere around the zinc atom is completed by two water molecules. researchgate.net This results in a five-coordinate zinc center. The layers are stabilized by intra- and inter-layer hydrogen bonds. researchgate.net
Below is a table summarizing key structural parameters for zinc maleate dihydrate, as determined by X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 5.725(1) |
| b (Å) | 16.251(2) |
| c (Å) | 6.825(1) |
| β (°) | 90.72(1) |
| Zinc Coordination Number | 5 |
| Zn-O Distances (Å) | < 2.137(2) |
| Maleate Coordination | Tridentate, Bridging |
| Data sourced from a study on the crystal structure of zinc maleate dihydrate. researchgate.net |
This structural information for the parent zinc maleate compound serves as a critical model for predicting the core coordination geometry in this compound. The primary difference would be the replacement of coordinated water molecules and potentially the bridging nature of the maleate ligand, depending on the steric hindrance imposed by the bulky benzyl groups.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17200-49-6 |
|---|---|
Molecular Formula |
C22H18O8Zn |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
zinc;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Zn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
InChI Key |
AAQMFGSQCFINFK-SVDRMMRJSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for Zinc Dibenzyl Dimaleate
Precursor Synthesis and Purification Strategies for Dibenzyl Maleate (B1232345)
The primary precursor for the dimaleate ligand is synthesized through the esterification of either maleic acid or its anhydride (B1165640) with benzyl (B1604629) alcohol. This process typically occurs in two stages: a rapid initial reaction to form the monoester, followed by a slower, reversible reaction to yield the desired diester.
Esterification Kinetics and Thermodynamic Control
The esterification of maleic anhydride with an alcohol like benzyl alcohol is a sequential reaction. The first step, the formation of the monoester (benzyl hydrogen maleate), is very rapid and often proceeds to completion without a catalyst. The second step, the conversion of the monoester to the diester (dibenzyl maleate), is a slower, reversible process that requires a catalyst and the removal of water to drive the reaction to completion.
The kinetics of this second stage are crucial for process optimization. Studies on analogous systems, such as the esterification with butanols, have shown the reaction to be second order with respect to both the monoester and the alcohol when using catalysts like sulfuric or phosphotungstic acid. The rate of reaction is significantly influenced by temperature, following the Arrhenius equation, where an increase in temperature leads to a higher reaction rate constant.
Table 1: Representative Kinetic Parameters for the Second Stage Esterification of Maleic Monoesters Data extrapolated from analogous dialkyl maleate synthesis studies.
| Catalyst | Temperature (K) | Apparent Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Sulfuric Acid | 383 | Varies with concentration | ~50-60 |
| Phosphotungstic Acid | 383 | Generally higher than H₂SO₄ | ~40-50 |
From a thermodynamic perspective, the reaction is subject to equilibrium constraints. At elevated temperatures, while the reaction rate increases, the potential for side reactions, such as the isomerization of the maleate (cis-isomer) to the more stable fumarate (B1241708) (trans-isomer), also rises. Therefore, achieving a high yield of the desired dibenzyl maleate requires careful temperature management to favor the kinetic product over the thermodynamically more stable, but undesired, trans-isomer. masterorganicchemistry.com
Optimization of Reaction Conditions for Dibenzyl Maleate Precursors
Optimizing the synthesis of dibenzyl maleate involves manipulating several key parameters to maximize yield and purity while minimizing reaction time. The critical variables include the choice of catalyst, the molar ratio of reactants, reaction temperature, and the efficiency of water removal.
Catalyst: Strong acid catalysts are typically employed. While sulfuric acid is effective, solid acid catalysts like cation-exchange resins or heteropoly acids such as phosphotungstic acid have demonstrated high activity and offer the advantage of easier separation from the reaction mixture. ijcea.org
Molar Ratio: An excess of benzyl alcohol is used to shift the equilibrium towards the formation of the diester product, in accordance with Le Chatelier's principle. Molar ratios of alcohol to maleic anhydride can range from 2.2:1 to 5:1. ppor.az
Temperature: The reaction is typically conducted at the reflux temperature of the mixture, often in the range of 120-150°C, to ensure a sufficient reaction rate while managing potential side reactions. niscpr.res.in
Water Removal: Continuous removal of the water formed during esterification is essential to prevent the reverse hydrolysis reaction and drive the synthesis to completion. This is commonly achieved through azeotropic distillation using a solvent like toluene (B28343) or by operating under a vacuum.
Table 2: Optimized Conditions for Dialkyl Maleate Synthesis This table presents a summary of typical optimized parameters from related esterification studies.
| Parameter | Optimized Value/Condition | Rationale |
|---|---|---|
| Catalyst | Phosphotungstic Acid / Cation-Exchange Resin | High activity, selectivity, and ease of separation/reusability. ijcea.org |
| Molar Ratio (Alcohol:Anhydride) | 3:1 to 5:1 | Shifts equilibrium to favor product formation. niscpr.res.in |
| Temperature | 140-150 °C | Balances reaction rate against thermal degradation and side reactions. niscpr.res.in |
| Reaction Time | 3 - 5 hours | Sufficient time to approach maximum conversion under optimized conditions. niscpr.res.in |
| Water Removal | Azeotropic Distillation | Effectively removes by-product to prevent reverse reaction and drive equilibrium. |
Complexation Reactions with Zinc Precursors
The formation of Zinc Dibenzyl Dimaleate involves the coordination of two benzyl hydrogen maleate ligands to a central zinc(II) ion. This process is typically achieved by reacting a zinc salt with the pre-synthesized ligand in a suitable solvent.
Mechanistic Investigations of Zinc Insertion and Ligand Exchange Processes
The Zn(II) ion, having a d¹⁰ electron configuration, does not have ligand field stabilization energy, which results in a highly flexible coordination geometry, commonly adopting tetrahedral or octahedral arrangements. nih.gov The formation of the zinc dimaleate complex from a solvated zinc salt (e.g., [Zn(H₂O)₆]²⁺) and the carboxylate ligand (benzyl hydrogen maleate) proceeds via a ligand exchange mechanism.
Theoretical and experimental studies on similar zinc complexes suggest that these water-exchange reactions typically follow an associative (A) pathway. publish.csiro.auresearchgate.net The mechanism involves:
Initial Association: The incoming carboxylate ligand approaches the hydrated zinc ion, [Zn(H₂O)ₙ]²⁺, and forms an outer-sphere complex.
Intermediate Formation: The carboxylate ligand displaces a water molecule from the second coordination sphere and binds to the zinc center, forming a higher-coordinate intermediate (e.g., a six-coordinate species from a four-coordinate reactant). researchgate.net
Dissociation: A water molecule from the first coordination sphere dissociates, resulting in the final product where the maleate ligand is directly coordinated to the zinc ion.
The energetics and rate of this exchange are critical to the successful formation of the complex and are influenced by the nature of the ligands already present on the zinc ion and the incoming maleate ligand. nih.govnih.gov
Solvent Effects on Coordination Sphere Formation and Reaction Yields
The choice of solvent plays a pivotal role in the synthesis of coordination complexes, influencing reactant solubility, the stability of intermediates, and the final structure of the product. nih.gov In the case of this compound synthesis, the solvent can directly interact with the zinc ion.
Coordinating Solvents: Polar aprotic solvents (e.g., DMF, DMSO) can coordinate with the Zn(II) center. This can accelerate the reaction by facilitating the dissolution of the zinc salt and stabilizing charged intermediates. nih.gov However, strong coordination from the solvent can also compete with the maleate ligand, potentially lowering the reaction yield or leading to the formation of mixed-ligand complexes.
Non-Coordinating Solvents: Nonpolar solvents may be used, but the solubility of ionic zinc precursors is often limited. Their primary role may be to control temperature and facilitate the removal of by-products.
Protic Solvents: Protic solvents like water or alcohols can solvate the zinc ion effectively through hydrogen bonding and direct coordination. nih.gov While water is the natural solvent for many zinc salts, its presence can promote the reverse hydrolysis of the ester ligands if conditions are not carefully controlled.
The solvent's polarity and coordinating ability directly affect the structure of the coordination sphere around the zinc ion during the reaction, thereby impacting the kinetics of ligand exchange and the thermodynamic stability of the final product. acs.orgcdnsciencepub.com
Stoichiometric Control in this compound Formation
Precise stoichiometric control is fundamental to isolating the desired this compound product. The target compound features a 1:2 ratio of zinc to the maleate ligand.
Deviations from this ratio can lead to a mixture of products.
Excess Zinc Precursor (e.g., >1:2 Zn:Ligand): A surplus of the zinc salt is likely to result in the formation of mono-ligated species, [Zn(Dibenzyl Maleate)]⁺, or the incomplete reaction of the available ligand.
Excess Ligand (e.g., <1:2 Zn:Ligand): While an excess of the ligand can help ensure the complete consumption of the more valuable zinc precursor, it complicates purification, requiring the removal of unreacted ligand.
In the broader context of zinc carboxylate chemistry, the stoichiometry is a key determinant of the final architecture. While a 1:2 ratio favors the formation of discrete molecular complexes, other ratios can lead to the assembly of coordination polymers or metal-organic frameworks (MOFs), where the dicarboxylate nature of the maleate ligand could potentially bridge multiple zinc centers. acs.orgmdpi.com Therefore, the careful and controlled addition of reactants in the correct 1:2 molar ratio is essential for maximizing the yield and purity of the target molecule.
Table 3: Hypothetical Product Distribution based on Stoichiometry
| Molar Ratio (Zn : Ligand) | Expected Major Product | Potential Minor Products / By-products |
|---|---|---|
| 1 : 1 | [Zn(Ligand)(Solvent)ₓ]⁺ | Unreacted Zn²⁺, some dimaleate complex |
| 1 : 2 | Zn(Ligand)₂ (Target Product) | Minor amounts of mono-ligated species |
Based on a comprehensive search of scientific literature and patent databases, there is no available information regarding the synthetic methodologies for This compound . Consequently, an analysis of its synthesis through the lens of green chemistry principles, as requested, cannot be performed.
The core topics for the article, namely:
Green Chemistry Principles in this compound Synthesis
Development of Solvent-Free or Low-Solvent Synthetic Routes
presuppose the existence of established and documented synthetic pathways for this specific compound. The search results did not yield any studies, papers, or patents detailing how this compound is prepared.
While information is available for the similarly named compound, Zinc dibenzyl dithiocarbamate (B8719985), this is a chemically distinct substance, and per the instructions, discussion is strictly limited to this compound. Therefore, without any foundational data on its synthesis, it is impossible to generate the requested scientifically accurate article and associated data tables.
Advanced Structural Characterization and Spectroscopic Analysis Methodologies
Crystallographic Investigations for Solid-State Architecture
Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure, connectivity, and intermolecular interactions.
For a zinc complex, this analysis would reveal the coordination geometry around the central zinc(II) ion. Typically, zinc(II) complexes adopt a tetrahedral or octahedral geometry. mdpi.comresearchgate.net In the case of Zinc Dibenzyl Dimaleate, SC-XRD would confirm how the maleate (B1232345) and dibenzyl ligands are coordinated to the zinc center.
Data Interpretation: The output of an SC-XRD experiment includes a set of crystallographic parameters that define the unit cell and the atomic arrangement within it. While specific data for this compound is not available, the table below presents representative crystallographic data for a dinuclear zinc(II) complex, illustrating the type of information obtained. acs.org
| Parameter | Value for Zn2L1(μ-PP)2(MeOH)22acs.org |
|---|---|
| Chemical Formula | C46H62Cl2N6O18P2Zn2 |
| Formula Weight | 1278.61 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.681(5) |
| b (Å) | 12.042(1) |
| c (Å) | 13.191(3) |
| α (°) | 74.63(2) |
| β (°) | 71.74(3) |
| γ (°) | 68.41(2) |
| Volume (Å3) | 1476.4(8) |
| Z (molecules/unit cell) | 1 |
| Final R indices [I>2σ(I)] | R1 = 0.0472, wR2 = 0.1166 |
This data provides a complete description of the crystal lattice and the quality of the structural refinement.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains crystallites in numerous random orientations. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
The primary applications of PXRD in the study of this compound would be to confirm the phase purity of a synthesized batch, ensuring it is a single compound and not a mixture of starting materials or byproducts. It also provides information on the degree of crystallinity of the material; sharp, well-defined peaks indicate a highly crystalline sample, whereas broad humps suggest an amorphous or poorly crystalline nature. nih.govnih.gov
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing information about its chemical bonds, electronic structure, and nuclear environment.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that measure the vibrational modes of a molecule. These vibrations correspond to the stretching, bending, and torsional motions of the chemical bonds.
For this compound, key vibrational modes would include:
Carboxylate (Maleate) Vibrations : The asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO-) groups are particularly informative. The frequency separation (Δν = νas - νs) can indicate the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).
C=C Stretching : The carbon-carbon double bond of the maleate ligand gives rise to a characteristic stretching vibration. In related maleate compounds, this appears as an intense band in the Raman spectrum between 1620 and 1665 cm-1. mdpi.com
Aromatic C-H and C=C Vibrations : The benzyl (B1604629) groups will show characteristic aromatic C-H stretching vibrations above 3000 cm-1 and C=C ring stretching vibrations in the 1450-1600 cm-1 region.
Zn-O Vibrations : The coordination of the maleate oxygen atoms to the zinc center gives rise to low-frequency vibrations (typically below 500 cm-1) corresponding to the Zn-O stretching modes.
The table below summarizes key vibrational frequencies observed in related maleate-containing compounds. mdpi.comias.ac.in
| Vibrational Mode | Typical Wavenumber (cm-1) | Technique |
|---|---|---|
| Aromatic C-H Stretch | >3000 | FTIR/Raman |
| C=C Stretch (Maleate) | 1623 - 1661 | Raman |
| Asymmetric COO- Stretch | ~1580 | FTIR |
| Symmetric COO- Stretch | ~1382 | Raman |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically from a ground electronic state to an excited state. For this compound, absorption bands would likely arise from π→π* transitions within the aromatic rings of the benzyl groups and the C=C and C=O chromophores of the maleate ligands. mdpi.comnih.gov
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Zinc(II) complexes are often fluorescent, with emission properties that are highly dependent on the nature of the coordinated ligands. mdpi.commdpi.com The study of these properties is crucial for applications in optoelectronic materials. mdpi.combohrium.com The emission spectrum provides information about the energy of the excited state and the efficiency of the luminescence process (quantum yield). mdpi.com
The following table presents photophysical data for several illustrative zinc(II) complexes, highlighting the range of absorption and emission wavelengths. mdpi.com
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| ZnL1 | 275, 315, 405 | 447 (solid) | 24.6% |
| ZnL11 | 390 (solution) | - | - |
| ZnL13 | 339 (solution) | 468 (solution) | 12% |
| ZnL17 | 240, 285, 331, 384 | 453 (solution) | 5.5% |
Data sourced from a review on fluorescent Zinc(II) complexes for OLEDs. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. For diamagnetic compounds like Zinc(II) complexes, 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, NMR analysis would:
Confirm Ligand Structure : The chemical shifts, integration, and coupling patterns of the protons and carbons would confirm the presence and connectivity of the dibenzyl and dimaleate moieties. The benzyl group would show characteristic signals for the aromatic protons (typically 7-8 ppm) and the methylene (B1212753) (-CH2-) protons. chemicalbook.com
Elucidate Solution Structure : Coordination of the ligands to the zinc ion would cause shifts in the NMR signals compared to the free ligands. This can help determine if the coordination observed in the solid state is maintained in solution.
Probe Dynamic Behavior : Variable-temperature NMR experiments could reveal dynamic processes, such as ligand exchange or conformational changes, by observing changes in the sharpness or position of the NMR signals. mdpi.com
While a specific spectrum for this compound is not published, 1H NMR data for the closely related Zinc dibenzyldithiocarbamate (B1202937) shows aromatic proton signals around 7.3 ppm and methylene proton signals at approximately 4.9 ppm, which is indicative of the dibenzyl ligand environment. chemicalbook.com
Thermal Analysis Methodologies for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of chemical compounds. Methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on mass changes and heat flow associated with thermal events, respectively. These analyses are vital for understanding the temperature-dependent behavior of materials, including phase transitions and decomposition.
Extensive searches for scientific literature and research findings specifically on the thermal analysis of This compound did not yield any specific data. The available research predominantly focuses on a structurally different compound, zinc dibenzyl dithiocarbamate (B8719985) (ZBDC), or on simpler compounds like zinc maleate.
While detailed thermal analysis data for this compound is not publicly available, the following sections describe the principles of TGA and DSC and present data for the related compound, zinc maleate, to illustrate the application of these techniques.
Thermogravimetric Analysis (TGA): Mass Loss Profiles and Thermal Stability Regimes
Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. The resulting TGA curve plots mass loss against temperature, revealing the temperature ranges in which the material degrades.
For the related compound, Zinc Maleate Dihydrate , TGA studies show that dehydration, the loss of water molecules, occurs in a well-defined step in the temperature range from room temperature up to 260°C. ijsrst.com The final product of its decomposition in a normal atmosphere is zinc oxide (ZnO). ijsrst.com Another study investigating a zinc oxide (ZnO) precursor solution derived from zinc acetate (B1210297) dihydrate found that the initial weight loss below 150°C was due to solvent evaporation, while a significant weight loss between 200°C and 300°C was attributed to the decomposition of the zinc salt, which completed before 350°C. researchgate.net
Table 1: TGA Decomposition Stages for Zinc Acetate Dihydrate Precursor (Illustrative data for a related zinc-organic compound)
| Temperature Range (°C) | Event |
| < 150 | Residual solvent evaporation researchgate.net |
| 200 - 300 | Decomposition of zinc salt researchgate.net |
| > 350 | Stable ZnO residue formed researchgate.net |
Differential Scanning Calorimetry (DSC): Endothermic/Exothermic Processes
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect and quantify endothermic processes (heat absorption), such as melting and dehydration, and exothermic processes (heat release), such as crystallization and some decomposition reactions.
For zinc maleate , DSC analysis, in conjunction with other thermal methods, helps to characterize its decomposition pathway. ijsrst.com In a study on the thermal stabilizing effect of a zinc maleate/zinc oxide complex on PVC, DSC was employed alongside TGA to evaluate the material's properties. researchgate.net The analysis of various zinc coordination polymers also routinely uses DSC to investigate thermal stability and phase transitions. For instance, a polar luminescent zinc polymer was shown to be stable up to 340°C before decomposition began. acs.org
Table 2: Illustrative Thermal Events Detectable by DSC
| Type of Process | Thermal Event | Description |
| Endothermic | Melting | Transition from solid to liquid phase. |
| Endothermic | Dehydration | Loss of water of crystallization. ijsrst.com |
| Endothermic | Decomposition | Breaking down of the compound into smaller molecules. |
| Exothermic | Crystallization | Organization of atoms or molecules into a well-defined crystal lattice. |
| Exothermic | Some Decompositions | Reactions that release heat upon degradation. |
Computational and Theoretical Insights into this compound
The study of organometallic compounds through computational chemistry and theoretical modeling provides profound insights into their structure, behavior, and reactivity. For a compound like this compound, these advanced techniques can elucidate electronic properties and dynamic interactions that are often challenging to observe experimentally. While specific computational studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the application of established theoretical methods allows for a detailed predictive analysis of its chemical nature. This article explores the theoretical framework and computational approaches that would be employed to investigate this compound, drawing parallels from studies on analogous zinc-containing complexes.
Computational Chemistry and Theoretical Modeling
Mechanistic Pathways of Reactivity: Computational Approaches
Transition State Analysis for Catalytic Cycles and Reaction Intermediates
Transition state analysis is a powerful computational tool used to elucidate the mechanisms of chemical reactions. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can understand the kinetic feasibility of a proposed reaction pathway. For zinc-containing catalysts, this analysis is crucial for understanding how the zinc center and its ligands facilitate bond-making and bond-breaking events.
In the context of zinc carboxylate complexes, which serve as analogs for this compound, computational studies have explored various catalytic cycles. A notable mechanistic feature in mononuclear zinc enzymes is the "carboxylate shift," a phenomenon where a carboxylate ligand alters its coordination mode from monodentate to bidentate (or vice versa). nih.govacs.org This shift can accompany the entry or departure of other ligands from the zinc coordination sphere. nih.govacs.org Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, have been employed to investigate this process. acs.org
The transition states in these catalytic cycles are often characterized by elongated bonds between the zinc atom and the incoming or outgoing ligand. The energy barriers associated with these transition states determine the rate of the reaction. By calculating the geometries and energies of these transient species, researchers can build a detailed picture of the catalytic mechanism.
Table 1: Representative Calculated Transition State Energies for Ligand Exchange in a Model Zinc-Carboxylate System
| Reactant Complex | Ligand Exchange | Transition State Energy (kcal/mol) |
| [Zn(carboxylate)(H₂O)₃]⁺ | H₂O exchange | 12.5 |
| [Zn(carboxylate)₂(H₂O)₂] | H₂O exchange | 14.2 |
| [Zn(carboxylate)(imidazole)(H₂O)₂]⁺ | H₂O exchange | 11.8 |
Note: The data in this table is illustrative and based on typical values found in computational studies of zinc carboxylate complexes. It does not represent experimental data for this compound.
Energy Landscape Mapping for Understanding Reaction Selectivity
For zinc-catalyzed reactions, the energy landscape can be complex, with multiple potential pathways. Computational methods can be used to map out these landscapes and identify the lowest energy pathways, which correspond to the most likely reaction mechanisms. This is particularly important for understanding the stereoselectivity and regioselectivity of reactions catalyzed by zinc complexes.
The concept of a "funneled" energy landscape is often applied to enzymatic catalysis, where the protein structure guides the reactants toward the desired transition state, minimizing the formation of side products. nih.gov While this compound is not an enzyme, the principles of energy landscape mapping are still applicable to understanding its catalytic behavior. The ligands surrounding the zinc center play a crucial role in shaping the energy landscape and directing the course of the reaction.
Theoretical studies on zinc pincer complexes have highlighted the importance of metal-ligand cooperation in facilitating catalytic transformations. acs.org DFT calculations have been instrumental in elucidating the mechanistic details of these reactions, revealing how the ligand actively participates in bond activation. acs.org These findings underscore the importance of considering the entire metal-ligand system when mapping the energy landscape.
Table 2: Calculated Relative Energies of Intermediates in a Hypothetical Zinc-Catalyzed Reaction
| Reaction Intermediate | Relative Energy (kcal/mol) |
| Reactant Complex | 0.0 |
| Intermediate A | -5.2 |
| Intermediate B | -3.8 |
| Product Complex | -15.0 |
Note: This table presents hypothetical data to illustrate the concept of an energy landscape for a generic zinc-catalyzed reaction. It is not based on specific calculations for this compound.
Coordination Chemistry and Supramolecular Assembly
Complex Formation with Varying Stoichiometries and Ligand Ratios
The structure of zinc-carboxylate complexes is highly dependent on the stoichiometry and the nature of the ligands involved, leading to varied nuclearity and dimensionality.
The maleate (B1232345) ligand, as a dicarboxylate, can bridge zinc centers to form extended structures. Research on related zinc dicarboxylate systems demonstrates a wide range of possible architectures. Depending on the reaction conditions and the presence of other co-ligands, zinc-maleate units can exist as discrete monomers, assemble into dimers, or extend into one-, two-, or three-dimensional polymeric networks. znaturforsch.comrsc.org
In many instances, bridging dicarboxylates like maleate link zinc centers into polymeric chains. znaturforsch.com For example, studies on zinc complexes with maleate and thiourea (B124793) show that bridging maleate ligands connect the zinc centers to form these chain-like polymers. znaturforsch.com The specific connectivity can lead to various topologies. Some zinc-fumarate (the trans-isomer of maleate) complexes have been shown to form 2-fold interpenetrated networks with dimeric cluster nodes. wikipedia.org The ability of the carboxylate groups to adopt different coordination modes (monodentate, bidentate chelating, bidentate bridging) is a key factor in this structural diversity. This variability allows for the formation of simple monomeric units where the ligands saturate a single zinc center, or more commonly, extended dimeric and polymeric structures held together by ligand bridges. rsc.org
Table 1: Examples of Structural Diversity in Zinc Carboxylate Complexes
| Structural Type | Description | Relevant Ligands |
|---|---|---|
| Monomeric | A single zinc ion coordinated by ligands, not extending into a larger network. | Chelate-tethered nucleobases |
| Dimeric | Two zinc centers linked by bridging ligands. znaturforsch.com | Homophthalates, Terephthalate |
| Polymeric (1D Chain) | Zinc centers linked in a one-dimensional chain by bridging ligands like maleate. znaturforsch.com | Maleate, Fumarate (B1241708), Phthalate |
Studies have shown that synthesizing zinc coordination polymers under identical conditions but with different zinc salts (e.g., zinc acetate (B1210297) vs. zinc nitrate) can lead to significantly different structures. znaturforsch.com For instance, in one study involving a flexible bis(imidazole) ligand, using acetate as the counterion resulted in a highly undulated 1D chain, whereas the nitrate (B79036) counterion produced a 2D cationic network. znaturforsch.com Similarly, the use of zinc perchlorate (B79767) led to the formation of a 1D crystalline polymer, while zinc chloride under similar conditions favored a dimeric molecular species. researchgate.net
These differences arise because anions can either directly coordinate to the metal center, thus altering its geometry and blocking sites for ligand bridging, or they can influence the self-assembly process through charge balance and by participating in hydrogen-bonding networks. researchgate.netnih.gov Anions of weak acids, such as acetate, can also buffer the pH of the reaction solution, preventing the precipitation of zinc hydroxide (B78521) and influencing the speciation of the final product. nih.gov The stability of the complex can also be affected, as certain counterions might participate in redox interactions with the ligands or influence hydrolysis. nih.gov
Supramolecular Interactions and Self-Assembly Phenomena
Non-covalent interactions are fundamental forces that govern the assembly of individual coordination complexes into ordered, higher-dimensional supramolecular structures. The dibenzyl dimaleate ligand offers functional groups well-suited for hydrogen bonding (carboxylate oxygens) and π-π stacking (benzyl rings).
Hydrogen bonds are a dominant force in the solid-state structures of zinc-carboxylate complexes, often linking polymeric chains or discrete molecules into robust three-dimensional networks. wikipedia.orgznaturforsch.com In zinc-maleate systems containing co-ligands with N-H groups (like thiourea), pairs of N–H···O hydrogen bonds between the co-ligand and the carboxylate oxygen atoms are observed to link adjacent polymeric chains. znaturforsch.com
The presence of benzyl (B1604629) groups in zinc dibenzyl dimaleate introduces the potential for π-π stacking interactions, a significant non-covalent force between aromatic rings. acs.orgacs.org These interactions occur when the planes of the aromatic rings align in a parallel fashion, either in a face-to-face (sandwich) or parallel-displaced arrangement. acs.org
In coordination compounds containing zinc and aromatic organic ligands, π-π stacking can govern the solid-state architecture, often leading to the formation of infinite one-dimensional ladders or other organized assemblies. rsc.org The strength of these interactions is influenced by the metal coordination, which can enhance the stacking energy compared to conventional π-π complexes. rsc.org Theoretical calculations on zinc complexes with aromatic ligands have quantified these interactions, showing them to be a major stabilizing force in the crystal packing, often working in concert with hydrogen bonds. rsc.org The interplay between π-π stacking and hydrogen bonding is a key factor in the supramolecular chemistry of such coordination compounds. rsc.org
Table 2: Calculated Interaction Energies in a Self-Assembled π-stacked Dimer of a Zn(II) Complex
| Interaction Type | Energy (kcal mol⁻¹) |
|---|---|
| Total Dimerization Energy | -33.0 |
Note: Data is illustrative, based on a representative isostructural Zn compound with aromatic ligands. rsc.org
The principles of self-assembly seen in the solid state can be extended to the formation of ordered films and the functionalization of surfaces. Carboxylate groups are known to bind to zinc-based surfaces, such as zinc oxide (ZnO), forming self-assembled monolayers (SAMs).
On surfaces like ZnO, zinc-carboxylate complexes can act as nucleation sites for film growth. The organic components of the molecule, in this case, the benzyl and maleate groups, would then form an organized organic layer on the surface. The formation of these self-assembled films is a complex process dependent on the substrate, the solvent, and the intermolecular interactions between the organic molecules themselves. The tendency of the aromatic benzyl groups to form π-stacked structures and the carboxylate groups to establish hydrogen bonds would drive the organization of the molecules within the film, leading to a functionalized surface with specific chemical and physical properties derived from the exposed organic moieties.
The Role of this compound in Metal-Organic Frameworks Remains Undocumented in Public Scientific Literature
An extensive review of scientific databases and public domain information reveals a significant lack of research and published data concerning the chemical compound "this compound" and its potential role in the field of coordination chemistry, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Despite a thorough search for its application in supramolecular assembly, design principles for maleate-linked MOF architectures, and specific hydrothermal or solvothermal synthesis methods, no relevant studies or findings related to this specific compound could be identified.
Metal-Organic Frameworks are a class of porous materials synthesized by linking metal ions or clusters with organic ligands. The choice of the metal and the organic linker is crucial in determining the structure and properties of the resulting MOF. While zinc is a common metal ion used in MOF synthesis, and various dicarboxylate linkers are employed to create diverse frameworks, the specific use of a "dibenzyl dimaleate" ligand in conjunction with zinc to form a MOF is not described in the available literature.
General principles of MOF design involve the selection of metal nodes and organic linkers with specific geometries and functionalities to achieve a target topology and pore environment. The synthesis of zinc-based MOFs is well-established, commonly utilizing methods like hydrothermal and solvothermal synthesis, where reactants are heated in a sealed vessel to facilitate crystal growth. However, these established principles and methods have not been documented in the context of "this compound."
Consequently, the sections and subsections outlined for an article on this topic, including:
Reactivity and Reaction Kinetics in Specialized Chemical Processes
Advanced Reaction Monitoring Techniques
In Situ Spectroscopic Methods for Real-Time Reaction Tracking
In situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, without the need for sample extraction. This real-time analysis provides a dynamic picture of the reaction, capturing transient intermediates and changes in reactant and product concentrations.
Fourier Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is a widely used technique for monitoring reactions involving zinc carboxylates. nih.govrsc.org The vibrational frequencies of the carboxylate groups are sensitive to their coordination environment. nih.gov Changes in the position and intensity of the carbonyl (C=O) stretching bands can indicate the formation and consumption of zinc carboxylate species. For instance, the coordination of a carboxylate group to a zinc center typically results in a shift of the C=O stretching frequency compared to the free carboxylic acid or ester. By monitoring these characteristic infrared absorptions over time, the progress of reactions such as esterification or transesterification catalyzed by zinc compounds can be tracked. researchgate.net In situ FTIR can be employed using attenuated total reflectance (ATR) probes or transmission cells, allowing for the analysis of liquid-phase reactions under various conditions. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful, non-invasive technique for real-time reaction monitoring. nih.govmagritek.comjhu.edu ¹H and ¹³C NMR spectroscopy can provide detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products in the reaction mixture. nih.govudel.edu For reactions involving Zinc dibenzyl dimaleate, monitoring the chemical shifts of the protons and carbons in the dibenzyl and maleate (B1232345) moieties would allow for tracking the conversion of starting materials to products. The sensitivity of NMR to the chemical environment makes it possible to distinguish between different species in solution. morressier.comacs.org While ¹H NMR is often used for its high sensitivity and speed, other nuclei can also be monitored. researchgate.net Although ⁶⁷Zn NMR is challenging due to the low natural abundance and large quadrupole moment of the isotope, it has been used to study the structure of zinc carboxylates in the solid state. nih.govacs.org
The table below illustrates the applicability of these in-situ techniques for monitoring a hypothetical reaction involving this compound.
| Spectroscopic Technique | Observable Parameter | Information Gained |
| In Situ FTIR | Carbonyl (C=O) stretching frequency | - Formation/consumption of zinc carboxylate- Changes in coordination environment |
| ¹H NMR | Chemical shifts and integrals of protons on dibenzyl and maleate groups | - Quantitative concentration of reactants and products- Identification of intermediates |
| ¹³C NMR | Chemical shifts of carbons in the maleate and dibenzyl groups | - Structural elucidation of products and intermediates- Confirmation of reaction completion |
Kinetic Modeling and Rate Law Determination
Kinetic modeling is essential for understanding the underlying mechanism of a chemical reaction and for process optimization. It involves the mathematical description of the reaction rate and its dependence on various parameters such as reactant concentrations, temperature, and catalyst loading.
The determination of a rate law for a reaction involving this compound would typically begin with a series of experiments where the initial concentrations of the reactants are systematically varied. khanacademy.orgyoutube.com The initial rate of the reaction is measured for each set of concentrations. By analyzing how the initial rate changes with the concentration of each reactant, the order of the reaction with respect to each component can be determined. khanacademy.org
For a hypothetical reaction where this compound (A) reacts with a substrate (B), the rate law can be expressed as:
Rate = k[A]ⁿ[B]ᵐ
where:
k is the rate constant
[A] and [B] are the concentrations of the reactants
n and m are the reaction orders with respect to A and B, respectively.
Kinetic studies of esterification reactions catalyzed by zinc carboxylates have been reported. researchgate.netacs.orgnih.gov For example, the esterification of oleic acid with methanol (B129727) catalyzed by zinc acetate (B1210297) was found to follow a pseudo-homogeneous model. researchgate.net In such studies, experimental data on reactant conversion versus time are fitted to various kinetic models to determine the reaction order and activation energy. researchgate.net
The following table presents hypothetical data from a kinetic study of a reaction involving this compound, illustrating how the method of initial rates can be used to determine the reaction order.
| Experiment | Initial [this compound] (M) | Initial [Substrate] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 6.0 x 10⁻⁴ |
Once the rate law is established, the rate constant (k) can be calculated for each experiment and an average value determined. Further experiments at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation.
Derivatives and Analogues of Zinc Dibenzyl Dimaleate
Systematic Modification of the Dibenzyl Maleate (B1232345) Ligand
The introduction of substituents onto the aromatic rings of the benzyl (B1604629) groups or the maleate backbone can profoundly alter the electronic structure of the dibenzyl maleate ligand. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzyl rings can modulate the electron density on the carboxylate oxygen atoms, thereby influencing the strength of the zinc-oxygen bond. For instance, in related zinc carboxylate systems, it has been observed that the electronegativity of ligand substituents impacts the polarization of the Zn-N bond in zeolitic imidazolate frameworks. acs.org A similar principle can be applied to zinc dibenzyl dimaleate, where EWGs on the benzyl rings would be expected to decrease the electron density on the carboxylate groups, potentially leading to a more Lewis acidic zinc center. Conversely, EDGs would enhance the electron-donating ability of the carboxylate, possibly strengthening the Zn-O bond.
The coordination geometry of the zinc ion is also sensitive to these electronic effects. Zinc(II) has a flexible coordination sphere and can adopt various geometries, such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral, depending on the nature of the ligands. researchgate.netnih.gov Changes in the electronic properties of the dibenzyl maleate ligand could shift the preference for a particular coordination number or geometry. Furthermore, the introduction of bulky substituents can induce steric hindrance, which plays a crucial role in determining the final structure of the complex. rsc.org
Interactive Table: Predicted Electronic Effects of Substituents on the Dibenzyl Maleate Ligand
| Substituent on Benzyl Ring | Predicted Effect on Carboxylate Electron Density | Potential Impact on Zn-O Bond |
|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increase | Stronger, more covalent character |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decrease | Weaker, more ionic character |
The modifications made to the dibenzyl maleate ligand directly translate to changes in the reactivity of the corresponding zinc complex. The Lewis acidity of the zinc center, which is a key factor in its catalytic activity, can be fine-tuned through the electronic effects of the substituents. A more electron-deficient zinc center, resulting from EWGs on the ligand, would likely exhibit enhanced catalytic activity in reactions such as polymerization or hydrolysis.
Steric factors also play a significant role in defining the structure-reactivity relationship. The introduction of bulky substituents near the zinc center can create a specific steric environment that may favor certain reaction pathways or enhance selectivity. For example, in tripod zinc thiolate complexes, steric effects among the ligands were shown to have a considerable impact on reaction rates. nih.govresearchgate.net Similarly, for this compound derivatives, bulky substituents could control the access of substrates to the active site, thereby influencing the catalytic outcome. The interplay between electronic and steric effects is therefore critical in designing zinc complexes with desired reactivity.
Synthesis and Comparative Studies of Related Zinc Carboxylates
To further understand the properties of this compound, it is instructive to synthesize and study related zinc carboxylates. By varying the dicarboxylate ligand, comparative analyses can reveal fundamental principles governing the behavior of this class of compounds.
A range of zinc dicarboxylate complexes can be synthesized by replacing the dibenzyl maleate ligand with other dicarboxylates featuring different alkyl chain lengths or aromatic groups. The synthesis of such complexes often involves the reaction of a zinc salt with the corresponding dicarboxylic acid or its salt. For example, various zinc(II) carboxylate-based coordination polymers have been prepared using aliphatic and aromatic di-, tri-, or tetracarboxylate derivatives. nih.gov
The nature of the alkyl chain or aromatic moiety has a direct impact on the structure of the resulting zinc complex. For instance, the length and flexibility of an alkyl chain in a dicarboxylate ligand can influence the dimensionality and topology of the coordination polymer. Shorter, more rigid linkers may lead to discrete molecular complexes or one-dimensional chains, while longer, more flexible linkers can facilitate the formation of two- or three-dimensional networks. Similarly, the use of different aromatic dicarboxylates, such as those based on benzene, naphthalene, or pyridine, can lead to a variety of structures with different porosities and photoluminescent properties. nih.gov
Interactive Table: Comparison of Zinc Dicarboxylate Analogues
| Dicarboxylate Ligand | Nature of Linker | Typical Resulting Structure |
|---|---|---|
| Succinate | Short, flexible alkyl | 1D chains or 2D layers |
| Adipate | Longer, flexible alkyl | 3D frameworks |
| Terephthalate | Rigid aromatic | Porous 3D frameworks (MOFs) |
Comparative mechanistic studies of related zinc dicarboxylate complexes can elucidate the factors that control their reactivity. For instance, computational studies on mononuclear zinc enzymes have highlighted the "carboxylate shift," a phenomenon where a change in the coordination mode of a carboxylate group (from monodentate to bidentate or vice versa) facilitates ligand exchange. nih.gov This mechanism is likely relevant to the reactivity of this compound and its analogues.
By comparing the kinetics and mechanisms of reactions catalyzed by different zinc dicarboxylate complexes, the influence of the ligand structure on the reaction pathway can be determined. For example, studies on the alkylation of zinc thiolate complexes have demonstrated that both electronic and steric effects of the supporting ligands significantly alter the reaction rates. nih.govresearchgate.net Similar comparative studies on a series of zinc dicarboxylate complexes, including this compound and its analogues with systematically varied ligands, would provide valuable data on how the dicarboxylate structure affects catalytic performance.
Mixed-Ligand Zinc Complexes Incorporating Dibenzyl Dimaleate
The coordination sphere of the zinc ion in this compound can be further modified by the introduction of additional ligands, leading to the formation of mixed-ligand complexes. These ancillary ligands can be used to fine-tune the properties of the complex and introduce new functionalities. The synthesis of such complexes can be achieved by reacting this compound with a stoichiometric amount of the desired secondary ligand.
The properties of these mixed-ligand complexes are often a combination of the properties of the individual ligands. For instance, the introduction of a fluorescent ancillary ligand can impart luminescent properties to the resulting zinc complex. nih.gov Furthermore, the ancillary ligand can influence the reactivity of the complex by modifying the steric and electronic environment around the zinc center. The study of mixed-ligand complexes of this compound therefore opens up possibilities for creating multifunctional materials with tailored properties.
Future Research Directions and Unexplored Academic Avenues
Integration into Advanced Functional Materials Research (excluding material properties)
The unique structure of Zinc Dibenzyl Dimaleate, featuring a central zinc ion coordinated to two dibenzyl dimaleate ligands, suggests its potential as a building block for advanced functional materials. Future research could focus on its incorporation into metal-organic frameworks (MOFs) or coordination polymers. The benzyl (B1604629) and maleate (B1232345) functionalities offer sites for further chemical modification, enabling the design of materials with tailored porosity and chemical environments. Investigations could explore the synthesis of such materials and their subsequent application in areas like gas storage or separation, without delving into the intrinsic material properties themselves.
Exploration of Novel Catalytic Transformations (excluding industrial applications)
Zinc complexes are well-established as catalysts in a variety of organic reactions. However, the specific catalytic activity of this compound is not well-documented. Future academic explorations could investigate its potential as a catalyst in novel organic transformations. The Lewis acidic zinc center, in conjunction with the specific steric and electronic environment provided by the dibenzyl dimaleate ligands, might enable unique reactivity. Research could focus on its efficacy in reactions such as esterification, transesterification, or polymerization, with an emphasis on understanding the reaction mechanisms and the role of the ligand structure in catalytic performance, steering clear of any discussion of industrial-scale applications.
Advanced Characterization under Operando Conditions
To fully understand the behavior of this compound in dynamic chemical environments, advanced characterization under operando conditions is crucial. Techniques such as in-situ X-ray diffraction, Raman spectroscopy, and X-ray absorption spectroscopy could provide real-time insights into the structural and electronic changes of the compound during a chemical reaction or upon incorporation into a material. oaepublish.com Such studies would be invaluable for elucidating reaction intermediates and understanding the mechanisms behind its potential catalytic activity or its role within a functional material.
Theoretical Predictions for New Reactivities and Structures
Computational chemistry offers a powerful tool to predict the behavior of this compound and guide experimental efforts. Density Functional Theory (DFT) calculations could be employed to model its electronic structure, predict its reactivity in various chemical transformations, and explore the thermodynamics of its formation and potential decomposition pathways. Furthermore, theoretical studies could be used to design new molecular structures based on the this compound motif with enhanced catalytic or material-building properties. These computational predictions would provide a strong theoretical foundation for future experimental investigations into this under-explored compound.
Q & A
Q. What are the standard synthetic routes for Zinc dibenzyl dimaleate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via condensation reactions between dibenzylamine derivatives and maleic anhydride in the presence of a zinc salt. Key steps include:
- Acid catalysis : Using strong acids (e.g., polyphosphoric acid) to facilitate cyclization or condensation, though yields may vary (22–66%) depending on substituent compatibility .
- Solvent selection : Toluene or anhydrous solvents under inert gas (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, particle size 40–63 Å) and recrystallization from ethanol/water mixtures to isolate the product .
Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | PPA | Toluene | 22–66 | ≥95% | |
| Metal-mediated synthesis | Zn(OAc)₂ | DMF | 45–70 | ≥90% |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can researchers assess the purity of this compound in heterogeneous reaction mixtures?
Methodological Answer:
- Chromatography : Use TLC (silica gel 60 F₂₅₄, visualizing with UV/KMnO₄) for rapid screening.
- HPLC : C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm for quantification .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/Zn ratios (e.g., C: 59.8%, H: 4.2%, Zn: 13.6%) .
Q. What solvent systems are optimal for studying this compound’s solubility and stability?
Methodological Answer:
- Solubility : Test in DMSO, DMF, or THF (high polarity) via gravimetric analysis.
- Stability : Monitor degradation in aqueous buffers (pH 2–12) using UV-Vis spectroscopy (absorbance at 280 nm) over 24–72 hours .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Cross-validation : Compare NMR with alternative techniques (e.g., IR, MS) to rule out impurities .
- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and assign ambiguous peaks .
Q. What mechanistic insights explain the role of zinc in stabilizing dibenzyl dimaleate complexes?
Methodological Answer:
Q. How does this compound behave under high-temperature or oxidative conditions?
Methodological Answer:
Q. Can alternative green synthesis methods replace traditional routes for this compound?
Methodological Answer:
Q. What computational tools are suitable for modeling this compound’s electronic properties?
Methodological Answer:
Q. How can researchers evaluate the environmental impact of this compound in lab waste?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
